molecular formula C15H15N3O3 B2585854 3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956199-35-2

3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2585854
CAS No.: 956199-35-2
M. Wt: 285.303
InChI Key: CBKFWAUOPVYEOO-UHFFFAOYSA-N
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Description

3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.3 g/mol . This compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a formyl group, along with a propanenitrile moiety.

Preparation Methods

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution with 3,4-dimethoxyphenyl group: The pyrazole ring is then substituted with a 3,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent such as DMF and POCl3.

    Introduction of the propanenitrile moiety: This can be achieved through a nucleophilic substitution reaction using an appropriate nitrile compound

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts. Major products formed from these reactions include carboxylic acids, amines, imines, and hydrazones .

Scientific Research Applications

3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The nitrile group can also interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity .

Comparison with Similar Compounds

3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can be compared with other similar compounds, such as:

    3-[3-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]propanenitrile: This compound has a methyl group instead of a formyl group, which affects its reactivity and biological activity.

    3-[3-(3,4-dimethoxyphenyl)-4-carboxy-1H-pyrazol-1-yl]propanenitrile: This compound has a carboxylic acid group instead of a formyl group, which influences its solubility and interaction with biological molecules.

    3-[3-(3,4-dimethoxyphenyl)-4-hydroxy-1H-pyrazol-1-yl]propanenitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-13-5-4-11(8-14(13)21-2)15-12(10-19)9-18(17-15)7-3-6-16/h4-5,8-10H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKFWAUOPVYEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CCC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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